Technical Guide: Discovery and Synthesis of CDK8/19-IN-51
Technical Guide: Discovery and Synthesis of CDK8/19-IN-51
Topic: CDK8/19-IN-51 Discovery and Synthesis Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary & Biological Context
CDK8/19-IN-51 (also identified in literature as Compound 51 ) is a potent, selective, and orally bioavailable Type I inhibitor of the Mediator complex-associated kinases CDK8 and CDK19. It represents a critical evolution in the chemical probe landscape, designed to overcome the metabolic instability inherent in earlier scaffolds like CCT251545.
The Target: Mediator Kinase Module
CDK8 and its paralog CDK19 form the kinase module of the Mediator complex, a transcriptional co-regulator essential for RNA Polymerase II activity.[1][2][3] Unlike cell-cycle CDKs (e.g., CDK1/2), CDK8/19 regulate stress-response pathways and oncogenic signaling, particularly the Wnt/
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Therapeutic Rationale: Dysregulation of CDK8 is implicated in colorectal cancer (CRC) and acute myeloid leukemia (AML).
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Mechanism of Action: CDK8/19-IN-51 binds in the ATP-binding pocket (DMG-in conformation), preventing the phosphorylation of the STAT1 transactivation domain (Ser727) and suppressing Wnt-dependent transcription.
Pathway Visualization
The following diagram illustrates the regulatory role of CDK8/19 and the intervention point of IN-51.
Figure 1: Mechanism of Action. CDK8/19-IN-51 inhibits the kinase module, blocking STAT1 Ser727 phosphorylation and Wnt-driven transcription.
Discovery Logic: Scaffold Morphing & SAR
The discovery of CDK8/19-IN-51 was driven by the need to improve the physicochemical properties of the precursor molecule, CCT251545 . While CCT251545 was potent, it suffered from rapid metabolism by Aldehyde Oxidase (AO) and high efflux ratios.
The "Scaffold Hop" Strategy
Researchers utilized a scaffold morphing approach, transitioning from a 3,4,5-trisubstituted pyridine (CCT251545) to a 1,6-naphthyridine core.[4]
| Feature | Precursor (CCT251545) | Lead (CDK8/19-IN-51) | Rationale |
| Core Scaffold | Pyridine | 1,6-Naphthyridine | Increased rigidity and novel IP space. |
| Metabolic Liability | High (AO substrate) | Low | The electron-deficient pyridine was prone to nucleophilic attack by AO. |
| Blocking Group | None at C-6 | 5-Amino group | Introduction of an amino group at C5 of the naphthyridine blocks AO metabolism sterically and electronically. |
| Solubility | Moderate | High | The 3-methoxyazetidine amide improves aqueous solubility and lowers logD. |
Structure-Activity Relationship (SAR) Data
The optimization focused on the R-groups at the 2- and 8-positions of the naphthyridine ring.
| Compound | Core | R1 (C8) | R2 (C2) | CDK8 IC50 (nM) | CDK19 IC50 (nM) |
| CCT251545 | Pyridine | 4-(1-methylpyrazol-4-yl)phenyl | Cyclopropylamide | 5.0 | 6.0 |
| Intermediate A | 1,6-Naphthyridine | 4-(1-methylpyrazol-4-yl)phenyl | Methyl ester | 12.0 | 14.0 |
| IN-51 | 1,6-Naphthyridine | 4-(1-methylpyrazol-4-yl)phenyl | 3-methoxyazetidine | 5.1 | 5.6 |
Chemical Synthesis Protocol
The synthesis of CDK8/19-IN-51 requires a convergent approach, building the 1,6-naphthyridine core followed by late-stage functionalization.
Retrosynthetic Analysis
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Disconnection 1: Amide bond formation at C2.
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Disconnection 2: Suzuki-Miyaura coupling at C8 (Biaryl bond).
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Disconnection 3: Formation of the 5-amino-1,6-naphthyridine core.
Step-by-Step Synthesis Workflow
The following protocol is based on the optimized route described in ACS Medicinal Chemistry Letters (2017).
Step 1: Construction of the Naphthyridine Core
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Reagents: 4-Amino-2-chloropyridine, Ethyl pyruvate, AlCl3.
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Procedure: A Friedlander-type condensation or similar cyclization is utilized. 4-amino-2-chloropyridine is reacted with ethyl pyruvate in the presence of a Lewis acid (AlCl3) to yield ethyl 5-hydroxy-1,6-naphthyridine-2-carboxylate .
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Note: The hydroxy group at C5 is a handle for subsequent chlorination and amination.
Step 2: Chlorination and Amination (Blocking AO)
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Reagents: POCl3 (Phosphorus oxychloride), then NH3/MeOH (Ammonia in methanol).
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Procedure:
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Reflux the 5-hydroxy intermediate with neat POCl3 to generate the 5-chloro derivative.
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Perform Nucleophilic Aromatic Substitution (SnAr) using ammonia in methanol at elevated temperature (sealed tube, 100°C) to install the 5-amino group .
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Critical Checkpoint: This 5-amino group is the "shield" against Aldehyde Oxidase.
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Step 3: Bromination/Activation at C8
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Reagents: NBS (N-Bromosuccinimide), DMF.
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Procedure: Selective bromination of the 5-amino-1,6-naphthyridine ester at the 8-position.
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Yield: Typically 60-70%.
Step 4: Suzuki-Miyaura Coupling (C8 Functionalization)
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Reagents: 1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, Pd(dppf)Cl2, K2CO3, Dioxane/Water.
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Procedure:
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Degas the solvent mixture.
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Add the boronate ester (the "tail" of the inhibitor) and the brominated naphthyridine core.
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Heat to 90°C under N2 atmosphere for 4 hours.
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Purify via flash chromatography.
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Step 5: Saponification and Amide Coupling (Final Step)
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Reagents: LiOH (Saponification), then HATU, DIPEA, 3-methoxyazetidine hydrochloride.
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Procedure:
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Hydrolyze the ethyl ester using LiOH in THF/Water to obtain the carboxylic acid.
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Activate the acid with HATU in DMF.
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Add 3-methoxyazetidine hydrochloride and DIPEA.
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Stir at Room Temperature for 2 hours.
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Purification: Reverse-phase HPLC.
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Final Product: CDK8/19-IN-51 .
Synthesis Flowchart
Figure 2: Synthetic route for CDK8/19-IN-51. The sequence highlights the introduction of the 5-amino group prior to the key coupling steps.
Experimental Validation Protocols
A. In Vitro Kinase Assay (Lanthascreen)
To verify the potency of the synthesized compound, a FRET-based binding assay is standard.
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Reagents: Recombinant CDK8/Cyclin C complex, Eu-anti-GST antibody, AlexaFluor 647-labeled Tracer (e.g., Kinase Tracer 236).
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Setup: Mix CDK8 enzyme (5 nM final) with the antibody (2 nM) and tracer in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Inhibition: Add CDK8/19-IN-51 (serially diluted in DMSO) to the wells.
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Incubation: 1 hour at Room Temperature.
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Readout: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).
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Analysis: Plot the emission ratio against log[Inhibitor] to determine IC50.
B. Cellular Biomarker Assay (p-STAT1 S727)
This assay confirms target engagement in a cellular context (e.g., SW620 colorectal cancer cells).
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Cell Culture: Seed SW620 cells in 96-well plates.
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Treatment: Treat cells with CDK8/19-IN-51 for 2–4 hours.
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Stimulation: (Optional) Stimulate with IFN-gamma if basal p-STAT1 is low, though CDK8 regulates basal S727 in many CRC lines.
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Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
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Detection: Perform Western Blot or ELISA using an antibody specific for Phospho-STAT1 (Ser727) .
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Normalization: Normalize against Total STAT1 or GAPDH.
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Validation: A dose-dependent decrease in p-STAT1 S727 without affecting Total STAT1 levels confirms specific CDK8 inhibition.
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References
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Discovery of CDK8/19-IN-51: Mallinger, A., et al. "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19."[4] ACS Medicinal Chemistry Letters, 2016, 7(6), 573–578.
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Precursor Discovery (CCT251545): Dale, T., et al.[4] "A selective chemical probe for CDK8/19." Nature Chemical Biology, 2015, 11, 973–980.
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Biological Context (Mediator Kinase): Galbraith, M. D., et al. "CDK8 Kinase Activity Promotes Glycolysis." Cell Reports, 2017.
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Aldehyde Oxidase Metabolism in Drug Design: Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010.
Sources
- 1. researchgate.net [researchgate.net]
- 2. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 3. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
